molecular formula C11H19N3Si B117389 3-Trimethylsilylbenzylguanidine CAS No. 143773-92-6

3-Trimethylsilylbenzylguanidine

Cat. No. B117389
CAS RN: 143773-92-6
M. Wt: 221.37 g/mol
InChI Key: SHOAMYMDGVKAET-UHFFFAOYSA-N
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Description

3-Trimethylsilylbenzylguanidine, also known as meta-TMSBG or meta-(trimethylsilyl)benzylguanidine, is a chemical compound . It has been used in the radiosynthesis of no-carrier-added meta-[124I]iodobenzylguanidine for PET imaging of metastatic neuroblastoma . This compound is an analogue of the hormone and neurotransmitter norepinephrine and its adrenergic uptake, storage, and release properties allow its different radiolabelled forms to be clinically used for the radiotherapy and imaging of neuroendocrine tumours and cardiac diseases .


Synthesis Analysis

The synthesis of 3-Trimethylsilylbenzylguanidine involves several steps starting from 3-bromotoluene . In the context of radiosynthesis for PET imaging, radiolabelling of meta-iodobenzylguanidine (mIBG) was achieved via the iododesilylation reaction between [124I]sodium iodide and meta-trimethylsilylbenzylguanidine . The [124I] mIBG was produced in 62–70% radioiodide incorporation yield from [124I]sodium iodide .


Molecular Structure Analysis

The molecular structure of 3-Trimethylsilylbenzylguanidine can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools can convert the molecule into a 3D model which can then be displayed for further analysis .


Chemical Reactions Analysis

The chemical reactions involving 3-Trimethylsilylbenzylguanidine are primarily related to its use in the radiosynthesis of meta-[124I]iodobenzylguanidine . The iododesilylation reaction between [124I]sodium iodide and meta-trimethylsilylbenzylguanidine is a key step in this process .

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis 3-Trimethylsilylbenzylguanidine has been explored in the field of organic synthesis, particularly in catalytic processes. For example, 1,1,3,3-tetramethylguanidine acts as an effective catalyst for the cyanosilylation of various ketones and aldehydes, producing cyanohydrin trimethylsilyl ethers with high yields under solvent-free conditions (Wang et al., 2006).

  • Radiotherapeutic Applications Meta-iodobenzylguanidine (MIBG), related to 3-Trimethylsilylbenzylguanidine, shows potential in targeted radiotherapy for tumors like phaeochromocytoma and neuroblastoma. The synthesis of carrier-free 131I-MIBG by iododesilylation of meta-trimethylsilylbenzylguanidine is particularly significant for its high radiochemical yield and specific activity, enhancing therapeutic efficacy (Mairs et al., 1994).

  • Synthesis of Radioiodinated Compounds The compound is also instrumental in synthesizing radioiodinated compounds, such as no-carrier-added meta-[131I]iodobenzylguanidine ([131I]MIBG), used for imaging tumors of neuroendocrine origin. The process involves radioiododesilylation, yielding high radiochemical yields and specific binding in vitro, indicating its significant role in diagnostic and therapeutic applications (Vaidyanathan & Zalutsky, 1993).

  • Innovations in Electrosynthesis 3-Trimethylsilylbenzylguanidine is also used in the electrosynthesis of aryl iodides. An electrochemical method for iodinated aromatic compounds starting from trimethylsilyl-substituted arenes has been developed, illustrating its utility in organic synthesis and the creation of radiotracers (Möckel et al., 2018).

  • Applications in Nuclear Medicine In nuclear medicine, 3-Trimethylsilylbenzylguanidine is crucial for preparing radioiodinated meta-iodobenzylguanidine (MIBG), used for positron emission tomography (PET) imaging of neuroblastoma metastases. This application underscores its importance in enhancing diagnostic accuracy and treatment monitoring in oncology (Green et al., 2016).

Mechanism of Action

The mechanism of action of 3-Trimethylsilylbenzylguanidine is related to its analogue properties to the hormone and neurotransmitter norepinephrine . Its adrenergic uptake, storage, and release properties allow its different radiolabelled forms to be used for the radiotherapy and imaging of neuroendocrine tumours and cardiac diseases .

properties

IUPAC Name

2-[(3-trimethylsilylphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3Si/c1-15(2,3)10-6-4-5-9(7-10)8-14-11(12)13/h4-7H,8H2,1-3H3,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOAMYMDGVKAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162541
Record name 3-Trimethylsilylbenzylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trimethylsilylbenzylguanidine

CAS RN

143773-92-6
Record name 3-Trimethylsilylbenzylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143773926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Trimethylsilylbenzylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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